Ir(p-F-ppy)3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBLNIAOTYJLBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H21F3IrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of facial-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3. This organometallic complex is of significant interest in the fields of organic electronics and photoredox catalysis due to its potent photophysical and electrochemical characteristics.

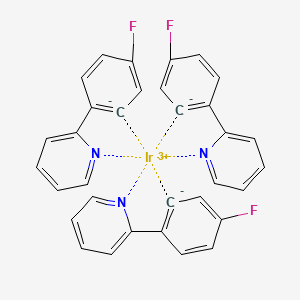

Chemical Structure and Isomerism

This compound is a homoleptic, tris-cyclometalated iridium(III) complex. The central iridium ion (Ir³⁺) is coordinated to three monoanionic 2-(4-fluorophenyl)pyridine (B1266597) (p-F-ppy) ligands. Each ligand is bidentate, coordinating to the iridium center through a carbon atom of the phenyl ring and the nitrogen atom of the pyridine (B92270) ring, forming a stable five-membered chelate ring.

The coordination of three bidentate ligands around an octahedral metal center can result in two possible geometric isomers: facial (fac) and meridional (mer). In the fac isomer, the three coordinating nitrogen atoms occupy one face of the octahedron, and the three coordinating carbon atoms occupy the opposite face. In the mer isomer, the three nitrogen (and three carbon) atoms are arranged in a plane that bisects the complex. The facial isomer is generally the thermodynamically more stable and more commonly utilized form, exhibiting superior photophysical properties for many applications.[1][2]

Molecular Formula: C₃₃H₂₁F₃IrN₃ Molecular Weight: 708.75 g/mol CAS Number: 370878-69-6

Physicochemical and Photophysical Properties

The introduction of fluorine atoms at the para-position of the phenyl rings significantly influences the electronic properties of the complex compared to its parent compound, Ir(ppy)₃. The strong electron-withdrawing nature of fluorine stabilizes the Highest Occupied Molecular Orbital (HOMO) and has a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO). This results in a widening of the HOMO-LUMO gap, leading to a blue-shift in the emission color. This compound is known as a highly efficient green phosphorescent emitter.

Summary of Quantitative Data

| Property | Value | Reference/Comment |

| Photophysical Properties | ||

| Absorption Maxima (λ_abs) | ~375 nm (MLCT), ~280 nm (π-π*) | In solution. MLCT = Metal-to-Ligand Charge Transfer. |

| Emission Maximum (λ_em) | ~510-520 nm | Green emission.[3] |

| Photoluminescence Quantum Yield (Φ_PL) | High (approaching 1.0) | In deoxygenated solutions or solid-state matrices. |

| Excited State Lifetime (τ) | ~1-2 µs | Characteristic of phosphorescence from a triplet state. |

| Triplet Energy (E_T) | 58.6 kcal/mol | [4] |

| Electrochemical Properties | ||

| Oxidation Potential (E_ox) | Higher than Ir(ppy)₃ | Due to HOMO stabilization by fluorine atoms. |

| Reduction Potential (E_red) | Similar to or slightly higher than Ir(ppy)₃ | |

| HOMO Level | ~ -5.3 to -5.5 eV | Estimated based on related compounds. |

| LUMO Level | ~ -2.9 to -3.1 eV | Estimated based on related compounds. |

Experimental Protocols

Synthesis of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III)

This protocol is adapted from established procedures for the synthesis of related tris-cyclometalated iridium complexes.[1]

Materials:

-

Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)

-

2-(4-Fluorophenyl)pyridine (p-F-ppy)

-

Glycerol or a 3:1 mixture of 2-ethoxyethanol (B86334) and water

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

1M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine iridium(III) chloride hydrate (1.0 eq) and 2-(4-fluorophenyl)pyridine (3.0-4.0 eq).

-

Solvent Addition and Degassing: Add the solvent (glycerol or 2-ethoxyethanol/water mixture) to the flask. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reflux: Heat the reaction mixture to reflux under an inert atmosphere for 18-24 hours. The thermodynamically stable facial isomer is favored at higher temperatures.

-

Precipitation and Filtration: After cooling to room temperature, add 1M HCl to the reaction mixture to precipitate the crude product. Collect the solid by vacuum filtration and wash with water and methanol to remove excess ligand and impurities.

-

Purification:

-

Dissolve the crude product in a minimal amount of hot dichloromethane.

-

Filter the solution to remove any insoluble material.

-

Purify the filtrate by silica gel column chromatography, typically using a DCM/hexanes solvent system.

-

Collect the yellow-green fluorescent fractions.

-

-

Final Product Isolation: Evaporate the solvent from the purified fractions under reduced pressure. The resulting yellow-green solid can be further purified by recrystallization or sublimation to obtain high-purity fac-Ir(p-F-ppy)3.

Measurement of Photophysical Properties

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer/Spectrofluorometer

-

Integrating sphere for quantum yield measurements

-

Time-Correlated Single Photon Counting (TCSPC) or transient absorption spectroscopy system for lifetime measurements

Procedure:

-

Sample Preparation: Prepare dilute solutions of this compound in a suitable solvent (e.g., dichloromethane or toluene) in quartz cuvettes. For quantum yield and lifetime measurements, the solutions should be deoxygenated by bubbling with nitrogen or argon for at least 15 minutes to minimize quenching by molecular oxygen.

-

UV-Vis Absorption: Record the absorption spectrum to determine the absorption maxima (λ_abs) and molar absorptivity.

-

Photoluminescence Emission: Excite the sample at a wavelength corresponding to an absorption maximum (e.g., in the MLCT band) and record the emission spectrum to determine the emission maximum (λ_em).

-

Photoluminescence Quantum Yield (Φ_PL): Measure the absolute quantum yield using an integrating sphere setup. Alternatively, a relative method can be used with a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) or Ir(ppy)₃) with a known quantum yield.[5]

-

Excited State Lifetime (τ): Measure the phosphorescence decay profile using TCSPC or a similar time-resolved technique. The decay curve is typically fitted to an exponential function to determine the lifetime.

Fabrication and Characterization of an OLED Device

Device Architecture: A typical multilayer OLED structure incorporating this compound as a dopant in the emissive layer is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host doped with this compound) / Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

HIL material (e.g., PEDOT:PSS)

-

HTL material (e.g., TAPC)

-

Host material for EML (e.g., mCP)

-

HBL material (e.g., TCTA)

-

ETL material (e.g., TmPyPB)

-

EIL material (e.g., LiF)

-

Aluminum (for cathode)

-

High-vacuum thermal evaporation system

Fabrication Protocol:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before deposition.

-

Organic Layer Deposition: Deposit the organic layers (HIL, HTL, EML, HBL, ETL, EIL) sequentially onto the ITO substrate in a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). The emissive layer is deposited by co-evaporation of the host material and this compound from separate sources, with the doping concentration typically ranging from 5-15 wt%.

-

Cathode Deposition: Deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active device area.

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.

Characterization:

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a calibrated photodiode or spectrometer.

-

Electroluminescence (EL) Spectrum: Record the emission spectrum of the device under electrical bias.

-

Efficiency Metrics: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the J-V-L data.

Mandatory Visualizations

Caption: Coordination of the central Iridium ion with three p-F-ppy ligands.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tris(2-(4-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3, is a phosphorescent organometallic complex that has garnered significant attention in materials science and photoredox catalysis. Its applications span from highly efficient organic light-emitting diodes (OLEDs) to facilitating challenging organic transformations. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and a summary of its key photophysical and electrochemical properties. The strategic placement of fluorine atoms on the phenyl ring of the ligand significantly influences the complex's electronic properties, leading to desirable characteristics for various applications. This document is intended to serve as a valuable resource for researchers and professionals working with or developing iridium-based complexes.

Synthesis of this compound

The synthesis of facial (fac) this compound is typically achieved through a cyclometalation reaction between an iridium salt, most commonly iridium(III) chloride (IrCl3), and an excess of the 2-(4-fluorophenyl)pyridine (B1266597) ligand. The reaction is often carried out at high temperatures. While several methods exist, a one-pot synthesis is generally favored for its efficiency.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established procedures for the synthesis of related tris-cyclometalated iridium complexes.[1]

Materials:

-

Iridium(III) chloride hydrate (B1144303) (IrCl3·xH2O)

-

2-(4-fluorophenyl)pyridine

-

Glycerol (or a 3:1 mixture of 2-ethoxyethanol (B86334) and water)

-

Argon or Nitrogen gas

-

Hexanes

-

Hydrochloric acid (HCl, 1M)

-

Celite®

Equipment:

-

High-pressure reaction vessel (e.g., Parr reactor) or a round-bottom flask with a reflux condenser

-

Schlenk line or glovebox for inert atmosphere

-

Stir plate with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

To a high-pressure reaction vessel, add iridium(III) chloride hydrate (1.0 eq), 2-(4-fluorophenyl)pyridine (3.0-4.0 eq), and glycerol.

-

Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.

-

Heat the reaction mixture to 200-220 °C with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water to the reaction mixture to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a minimal amount of cold methanol (B129727) or hexanes to remove unreacted ligand.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and hexanes as the eluent.

-

Alternatively, for purification, the crude solid can be dissolved in a minimum amount of hot dichloromethane, filtered through a pad of Celite® to remove insoluble impurities, and then precipitated by the addition of hexanes.

-

Collect the purified yellow-green solid by vacuum filtration and dry under vacuum.

Characterization of this compound

A comprehensive characterization of this compound is crucial to confirm its identity, purity, and photophysical properties. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, UV-Visible (UV-Vis) absorption spectroscopy, photoluminescence (PL) spectroscopy, and cyclic voltammetry (CV).

Quantitative Data Summary

The following tables summarize the key characterization data for this compound and its parent compound, Ir(ppy)3, for comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C33H21F3IrN3 | 708.75[2] |

| Ir(ppy)3 | C33H24IrN3 | 654.79 |

Table 1. Molecular Information.

| Technique | Parameter | This compound | Ir(ppy)3 |

| ¹H NMR | Chemical Shift (δ, ppm) | Data not readily available in a compiled format. Expected to show complex multiplets in the aromatic region. | 6.78 (dt), 6.90 (dt), 7.57 (d), 7.64-7.68 (m), 7.92 (d)[1] |

| ¹³C NMR | Chemical Shift (δ, ppm) | Data not readily available in a compiled format. | 119.1, 120.3, 122.2, 124.6, 130.1, 136.5, 137.7, 144.4, 147.3, 161.9, 167.1[1] |

| UV-Vis | λabs (nm) in CH2Cl2 | ~375 (MLCT), ~265 (π-π) | ~377 (MLCT), ~282 (π-π)[3][4] |

| PL | λem (nm) in CH2Cl2 | ~500-510 | ~513-520[3][4] |

| CV | Eox (V vs. Fc/Fc+) | ~0.53 | ~0.31 |

| CV | Ered (V vs. Fc/Fc+) | ~-2.58 | ~-2.79 |

| Photophysics | Quantum Yield (Φ) | High (approaching unity in deaerated solutions) | ~0.4-1.0[5] |

| Photophysics | Lifetime (τ) | ~1-2 µs | ~1.2-1.9 µs[5] |

Table 2. Spectroscopic and Electrochemical Data.

Experimental Protocols for Characterization

2.2.1. NMR Spectroscopy

-

Objective: To confirm the molecular structure and assess the purity of the complex.

-

Procedure:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl3, CD2Cl2, or DMSO-d6). The solubility of these complexes can be low.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 6.0-9.0 ppm).

-

The ¹³C NMR spectrum will display resonances corresponding to the carbon atoms of the ligands.

-

The ¹⁹F NMR spectrum will show a signal for the fluorine atoms, providing direct evidence of their incorporation.

-

2.2.2. Mass Spectrometry

-

Objective: To confirm the molecular weight of the complex.

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of dichloromethane and methanol).

-

Analyze the sample using a mass spectrometer, typically with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.

-

The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M]+ or a protonated adduct [M+H]+.

-

2.2.3. UV-Visible Absorption and Photoluminescence Spectroscopy

-

Objective: To investigate the electronic absorption and emission properties of the complex.

-

Procedure:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., CH2Cl2 or THF).

-

Record the UV-Vis absorption spectrum using a spectrophotometer, typically over a range of 200-800 nm. The spectrum will show intense bands in the UV region corresponding to ligand-centered π-π* transitions and broader, less intense bands in the visible region due to metal-to-ligand charge transfer (MLCT) transitions.[3]

-

Record the photoluminescence (PL) spectrum using a fluorometer. Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., in the MLCT band). The emission spectrum will typically show a broad, structured band in the green region of the visible spectrum, characteristic of phosphorescence from the triplet excited state.

-

2.2.4. Cyclic Voltammetry

-

Objective: To determine the redox potentials and estimate the HOMO and LUMO energy levels of the complex.

-

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).

-

Use a standard three-electrode setup (working electrode, reference electrode, and counter electrode).

-

Scan the potential to observe the oxidation and reduction processes of the complex.

-

The oxidation potential is associated with the removal of an electron from the highest occupied molecular orbital (HOMO), while the reduction potential corresponds to the addition of an electron to the lowest unoccupied molecular orbital (LUMO).

-

Workflow and Process Diagrams

Synthesis Workflow

References

An In-depth Technical Guide to the Photophysical Properties of Tris[2-(4-fluorophenyl)pyridine]iridium(III) — Ir(p-F-ppy)3

Abstract

Tris[2-(4-fluorophenyl)pyridine]iridium(III), commonly abbreviated as Ir(p-F-ppy)3, is a facial (fac) homoleptic organometallic complex of iridium(III). As a derivative of the renowned green phosphorescent emitter Ir(ppy)3, it has garnered significant interest for its distinct photophysical properties and applications in organic light-emitting diodes (OLEDs) and photoredox catalysis. The strategic introduction of a fluorine atom at the para-position of the phenyl ring modulates the electronic structure of the complex, leading to enhanced oxidative power in the excited state and a higher triplet energy. This guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for its characterization, and a comparative analysis with its parent compound, Ir(ppy)3.

Introduction and Synthesis

This compound belongs to a class of cyclometalated iridium(III) complexes that are central to the fields of organic electronics and synthetic chemistry. These complexes are known for their high phosphorescence quantum yields, which approach 100% in some cases, and their long-lived triplet excited states.[1] The high efficiency stems from strong spin-orbit coupling induced by the heavy iridium atom, which facilitates rapid intersystem crossing (ISC) from the singlet to the triplet manifold, allowing for the harvesting of both singlet and triplet excitons.[2]

The introduction of electron-withdrawing fluorine atoms onto the 2-phenylpyridine (B120327) (ppy) ligands is a common strategy to tune the complex's photophysical and electrochemical properties.[3][4] In this compound, the fluoro group stabilizes the Highest Occupied Molecular Orbital (HOMO), which has significant metal d-orbital and phenyl π-orbital character. This stabilization leads to a larger HOMO-LUMO gap and a subsequent blue-shift in the emission energy compared to the unsubstituted Ir(ppy)3.[2]

Synthesis

The synthesis of facial this compound typically follows established procedures for homoleptic cyclometalated iridium complexes. A common route involves the reaction of an iridium(III) precursor, such as iridium(III) chloride (IrCl3·nH2O), with an excess of the cyclometalating ligand, 2-(4-fluorophenyl)pyridine. The reaction is often carried out at high temperatures.[5][6][7]

Typical Reaction Scheme: IrCl₃ + 3 C₆H₄F-C₅H₄N → fac-Ir(C₆H₃F-C₅H₄N)₃ + 3 HCl[5]

Purification is a critical step to achieve the high purity required for optoelectronic applications and is often accomplished through techniques like temperature-gradient sublimation or recrystallization.[1][7]

Electronic Structure and Photophysical Mechanism

The photophysical behavior of this compound is governed by transitions between its frontier molecular orbitals.

-

HOMO (Highest Occupied Molecular Orbital): A mixture of iridium 5d orbitals and the π orbitals of the phenyl ring of the ligand.[2]

-

LUMO (Lowest Unoccupied Molecular Orbital): Predominantly localized on the π* orbitals of the pyridyl ring of the ligand.

The lowest energy absorption and subsequent emission are thus characterized as having significant metal-to-ligand charge transfer (MLCT) character, mixed with ligand-centered (LC, π-π*) character.

The photophysical process can be summarized as follows:

-

Absorption: The complex absorbs a photon, promoting an electron from the singlet ground state (S₀) to an excited singlet state (S₁). This is primarily a ¹MLCT transition.

-

Intersystem Crossing (ISC): Due to strong spin-orbit coupling, the excited electron rapidly transitions from the singlet manifold (S₁) to the triplet manifold (T₁). This process is extremely efficient in iridium complexes, with theoretical ISC rate constants orders of magnitude faster than radiative decay from the singlet state.[2]

-

Phosphorescence: The electron returns to the ground state (S₀) from the lowest triplet state (T₁) via a radiative process, emitting a photon. This T₁→S₀ transition is phosphorescence, which is formally spin-forbidden but becomes allowed due to the mixing of singlet and triplet characters.

Quantitative Photophysical Data

Quantitative data for this compound is presented below, with data for the parent complex, Ir(ppy)3, included for direct comparison. The para-fluoro substitution results in a higher triplet energy and a slightly longer excited-state lifetime.

| Parameter | This compound | Ir(ppy)3 (for comparison) | Units | Reference |

| Absorption (λabs) | Not specified; expected ~370-380 nm | ~377 | nm | [8] |

| Emission (λem) | Not specified; expected blue-shifted <513 nm | ~513 | nm | [8] |

| Triplet Energy (ET) | 58.6 | 55.2 | kcal/mol | [2] |

| Excited-State Lifetime (τ) | 2.0 | ~1.6 - 2.0 | µs | [9] |

| Photoluminescence Quantum Yield (ΦPL) | Not specified; expected to be high | ~0.9 - 1.0 (in solid matrix) | - | [10] |

| HOMO Level | Not specified; expected < -5.6 eV | ~ -5.6 | eV | [8] |

| LUMO Level | Not specified; expected ~ -3.0 eV | ~ -3.0 | eV | [8] |

Experimental Protocols

The characterization of the photophysical properties of this compound involves several standard spectroscopic techniques.

Sample Preparation

For solution-phase measurements, the complex is dissolved in a suitable, often degassed, spectroscopic-grade solvent (e.g., dichloromethane, acetonitrile, or toluene) at a low concentration (typically 10⁻⁵ to 10⁻⁶ M) to avoid aggregation and self-quenching effects. For solid-state measurements, the complex is doped into a host matrix material, such as poly(methyl methacrylate) (PMMA), at a low weight percentage.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption wavelengths (λabs) corresponding to electronic transitions (S₀ → Sₙ).

-

Methodology: A dual-beam spectrophotometer is used. A cuvette containing the sample solution is placed in the sample beam path, and a reference cuvette with the pure solvent is placed in the reference beam path. The absorbance is recorded as a function of wavelength. The resulting spectrum reveals characteristic bands for ligand-centered (¹LC, π-π*) transitions at higher energies (shorter wavelengths) and metal-to-ligand charge transfer (¹MLCT and ³MLCT) bands at lower energies (longer wavelengths).

Photoluminescence (PL) Spectroscopy

-

Objective: To determine the emission wavelengths (λem) and the photoluminescence quantum yield (ΦPL).

-

Methodology:

-

Emission Spectrum: The sample is excited at a wavelength corresponding to an absorption band (e.g., in the ¹MLCT band). The emitted light is collected, passed through a monochromator, and detected by a photomultiplier tube or CCD detector to generate the emission spectrum. The peak of this spectrum gives the λem.

-

Quantum Yield (ΦPL): The absolute method using an integrating sphere is preferred. The sample is placed inside the sphere and excited. The sphere collects all emitted light, and the detector measures the total luminescence. A second measurement is taken of the empty sphere (blank) to measure the excitation light. The quantum yield is calculated as the ratio of emitted photons to absorbed photons.

-

Time-Resolved Photoluminescence Spectroscopy

-

Objective: To measure the excited-state lifetime (τ) of the phosphorescent state.

-

Methodology: Time-Correlated Single-Photon Counting (TCSPC) is a common technique. The sample is excited by a short, pulsed light source (e.g., a laser or LED). The detector measures the arrival time of individual emitted photons relative to the excitation pulse. By collecting the arrival times of many photons, a histogram is built that represents the decay of the luminescence intensity over time. This decay curve is then fitted to an exponential function to extract the lifetime (τ).

Applications

The unique properties of this compound make it a valuable material in several advanced applications.

-

Organic Light-Emitting Diodes (OLEDs): As a phosphorescent emitter, this compound can be used as a dopant in the emissive layer of an OLED device. Its high triplet energy makes it suitable for serving as a green or blue-green emitter, contributing to devices with high internal quantum efficiencies.

-

Photoredox Catalysis: The long lifetime and high energy of its triplet excited state make this compound an effective photocatalyst.[9] The excited state is a potent oxidizing agent, capable of mediating single-electron transfer (SET) processes to initiate a wide range of organic transformations. Studies have shown that this compound can outperform the parent Ir(ppy)3 in certain catalytic reactions, such as the decarboxylative arylation of alpha-amino acids.[1][6]

Conclusion

This compound is a significant phosphorescent iridium(III) complex whose properties are finely tuned by para-fluorination of the phenylpyridine ligands. This modification results in a higher triplet energy compared to Ir(ppy)3, making it a valuable compound for both optoelectronic and photocatalytic applications. Its photophysics are defined by efficient absorption, rapid and near-quantitative intersystem crossing to the triplet state, and strong phosphorescence. The standardized experimental protocols outlined in this guide provide a robust framework for the accurate characterization of this and related organometallic complexes, facilitating further research and development in the field.

References

- 1. Ir[dF(t-Bu)-ppy]3 | Benchchem [benchchem.com]

- 2. Ir(p-CF3-ppy)3|RUO [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One moment, please... [mjas.analis.com.my]

- 5. Tris(2-phenylpyridine)iridium - Wikipedia [en.wikipedia.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tris[2-(4-fluorophenyl)pyridinato-C,N]iridium(III) (Ir(p-F-ppy)3)

CAS Number: 370878-69-6

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of the organometallic complex Tris[2-(4-fluorophenyl)pyridinato-C,N]iridium(III), commonly known as Ir(p-F-ppy)3. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development.

Core Properties and Data

This compound is a green-emitting phosphorescent iridium(III) complex that has garnered significant attention for its applications in organic light-emitting diodes (OLEDs) and as a potent photoredox catalyst.[1][2] Its chemical structure features a central iridium atom coordinated to three fluorinated phenylpyridine ligands.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 370878-69-6 | [3] |

| Molecular Formula | C₃₃H₂₁F₃IrN₃ | [3] |

| Molecular Weight | 708.75 g/mol | [3] |

| Appearance | Yellow powder | |

| Purity | >99.5% (sublimed) | [4] |

| Melting Point | 451 °C (for Ir(ppy)₃) | [4] |

Photophysical and Electrochemical Properties

The photophysical and electrochemical characteristics of this compound are crucial for its applications in OLEDs and photocatalysis. The data presented below is a compilation from various sources and includes comparative data for the parent compound, fac-Tris(2-phenylpyridinato)iridium(III) (Ir(ppy)₃), for context.

| Property | This compound | Ir(ppy)₃ (for comparison) | Reference |

| Absorption Maximum (λ_abs) | Not specified | 282, 377 nm (in THF) | [4] |

| Emission Maximum (λ_em) | ~516 nm | 513 nm (in THF) | [4] |

| Photoluminescence Quantum Yield (Φ_PL) | High | ~100% (internal) | [4][5] |

| Excited-State Lifetime (τ) | Not specified | ~2 µs | [6] |

| HOMO Level | Not specified | -5.6 eV | [4] |

| LUMO Level | Not specified | -3.0 eV | [4] |

| Photocatalyst Activation | 465 nm | Not specified | |

| Redox Potential (E₁/₂ [Ir(IV)/Ir(III)]) | +0.97 V vs SCE | +0.77 V vs SCE |

Synthesis and Experimental Protocols

The synthesis of this compound typically follows established procedures for the preparation of tris-cyclometalated iridium(III) complexes. A representative experimental protocol is detailed below, adapted from literature methods for similar compounds.[7][8]

Synthesis of Tris[2-(4-fluorophenyl)pyridinato-C,N]iridium(III)

Materials:

-

Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O)

-

Glycerol (B35011) (or a 3:1 mixture of 2-ethoxyethanol (B86334) and water)

-

Nitrogen or Argon gas

-

Dichloromethane (DCM)

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of Iridium(III) chloride hydrate (1.0 eq) and 2-(4-fluorophenyl)pyridine (3.0-4.0 eq) is placed in a round-bottom flask.

-

Degassed glycerol is added as the solvent.

-

The reaction mixture is heated to a high temperature (typically >200 °C) under an inert atmosphere (N₂ or Ar) for several hours (e.g., 24 hours).

-

After cooling to room temperature, the crude product is precipitated by the addition of 1 M HCl.

-

The precipitate is collected by filtration, washed with water, and then dissolved in dichloromethane.

-

The organic solution is filtered to remove any insoluble impurities.

-

The filtrate is concentrated and purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/hexane gradient).

-

The fractions containing the desired product are collected, and the solvent is removed under reduced pressure to yield this compound as a yellow powder.

-

Further purification can be achieved by sublimation.

Applications in Technology and Research

This compound is a versatile material with significant applications in both materials science and synthetic chemistry.

Organic Light-Emitting Diodes (OLEDs)

As a highly efficient green phosphorescent emitter, this compound is a prime candidate for the emissive layer in OLEDs. The fluorine substitution can enhance the stability and charge-trapping properties of the material, leading to improved device performance.[9] A typical multilayer OLED structure incorporating a phosphorescent emitter is depicted below.

A summary of typical performance metrics for green phosphorescent OLEDs using iridium complexes is provided below. Specific data for this compound was not available in a consolidated format, so data for devices using the parent compound Ir(ppy)₃ is included for reference.

| Device Parameter | Typical Performance with Ir(ppy)₃ Emitter | Reference |

| External Quantum Efficiency (EQE) | >20% | [10] |

| Current Efficiency | >70 cd/A | [11] |

| Luminance | >10,000 cd/m² | [12] |

| Color Coordinates (CIE) | (~0.3, ~0.6) |

Photoredox Catalysis

This compound is a highly effective photocatalyst for a variety of organic transformations, most notably for its ability to facilitate single-electron transfer (SET) processes under visible light irradiation. A key application is the decarboxylative arylation of α-amino acids.

The general mechanism for the photoredox-catalyzed decarboxylative arylation is illustrated in the following diagram.

Experimental Protocol for Photocatalytic Decarboxylative Arylation:

-

To an oven-dried vial is added the α-amino acid (1.0 eq), the aryl nitrile (1.5 eq), and this compound (1-2 mol%).

-

The vial is sealed with a septum and evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Anhydrous, degassed solvent (e.g., DMSO or DMF) is added via syringe.

-

The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours.

-

Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired arylated product.

Biological Applications and Signaling Pathways

While some iridium(III) complexes have been investigated for their biological activity, including as anticancer agents and for bioimaging, there is currently a lack of specific information in the scientific literature detailing the involvement of this compound in specific biological signaling pathways.[9][10][11][13][14] The research on this particular complex has predominantly focused on its materials science and catalysis applications. The broader class of iridium(III) complexes is known to exhibit cytotoxicity against various cancer cell lines, with proposed mechanisms of action that include the induction of apoptosis through the generation of reactive oxygen species (ROS) and targeting mitochondria.[14] However, a definitive link between this compound and the modulation of specific signaling cascades has not been established.

The workflow for investigating the biological activity of such a complex would typically involve the following steps:

References

- 1. Synthesis of a polyisobutylene-tagged fac -Ir(ppy) 3 complex and its application as recyclable visible-light photocatalyst in a continuous flow proces ... - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01792K [pubs.rsc.org]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. www2.riken.jp [www2.riken.jp]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cytotoxic Organometallic Iridium(III) Complexes [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Ir(III) Complexes with AIE Characteristics for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Iridium(iii) complexes as therapeutic and bioimaging reagents for cellular applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis and biological evaluation of iridium(III) complexes as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Properties of Tris[2-(4-fluorophenyl)pyridine]iridium(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of Tris[2-(4-fluorophenyl)pyridine]iridium(III), commonly abbreviated as Ir(p-F-ppy)3. The information is presented for easy reference and integration into research and development workflows.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C33H21F3IrN3[1][2] |

| Molecular Weight | 708.75 g/mol [1][2] |

Experimental Protocols

The determination of the molecular formula and weight of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination

-

Methodology: High-resolution mass spectrometry (HRMS), often utilizing techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed to determine the mass-to-charge ratio (m/z) of the intact molecule.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile, dichloromethane). For MALDI, a matrix compound is co-crystallized with the sample.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is calibrated using a known standard.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M]+ or a protonated/adducted species. The accurate mass measurement allows for the confirmation of the molecular weight.

2. Elemental Analysis for Molecular Formula Verification

-

Methodology: Combustion analysis is used to determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N). The Fluorine (F) content can be determined by ion chromatography or other specific ion-selective methods.

-

Sample Preparation: A precisely weighed amount of a pure, dry sample of this compound is required.

-

Instrumentation: An elemental analyzer is used for C, H, and N determination.

-

Data Analysis: The experimentally determined percentage composition is compared with the theoretical percentages calculated from the proposed molecular formula (C33H21F3IrN3). A close correlation between the experimental and theoretical values confirms the molecular formula.

Visualizations

The following diagram illustrates the relationship between the compound and its fundamental molecular properties.

Figure 1. Core Properties of this compound

References

The Photophysical Profile of Tris(2-(4-fluorophenyl)pyridine)iridium(III): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly abbreviated as Ir(p-F-ppy)3, is a phosphorescent organometallic complex that has garnered significant interest in the fields of organic light-emitting diodes (OLEDs), photoredox catalysis, and biomedical imaging. Its photophysical properties, particularly its absorption and emission characteristics, are central to its functionality in these applications. This technical guide provides a comprehensive overview of the absorption and emission spectra of this compound, including detailed experimental protocols for their characterization and a summary of key photophysical parameters.

While specific, comprehensively published photophysical data for this compound remains elusive in the readily available scientific literature, a robust understanding of its properties can be extrapolated from the well-characterized parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), and other closely related fluorinated analogues. The introduction of fluorine atoms onto the phenyl ring of the ppy ligand is a common strategy to tune the electronic and photophysical properties of these complexes, generally leading to a blue-shift in the emission wavelength due to the stabilization of the highest occupied molecular orbital (HOMO).

Photophysical Properties

The photophysical behavior of this compound is governed by electronic transitions between its molecular orbitals. The absorption of light promotes the molecule to an excited singlet state, which then undergoes efficient intersystem crossing (ISC) to a triplet state. The strong spin-orbit coupling induced by the heavy iridium atom facilitates this typically forbidden transition, leading to highly efficient phosphorescence.

Data Presentation

The following tables summarize the key photophysical data for the parent compound fac-Ir(ppy)3 and a related monofluorinated iridium complex to provide a comparative context for the expected properties of this compound.

Table 1: Absorption and Emission Spectral Data

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| fac-Ir(ppy)3 | ~260, 380, 440 | ~510 | Dichloromethane |

| fac-Ir(F2ppy)3* | ~375, 470 | ~470, 495 | CH2Cl2 |

Note: Data for fac-Ir(F2ppy)3 (bis(2-(2,4-difluorophenyl)pyridinato-C,N)(picolinato)iridium(III)) is provided as a representative example of a fluorinated analogue.

Table 2: Photophysical Parameters

| Compound | Quantum Yield (Φ) | Lifetime (τ) (μs) | Solvent |

| fac-Ir(ppy)3 | ~0.4 - 1.0 | ~1.6 - 2.0 | Various |

| fac-Ir(F2ppy)3* | ~0.8 | 1.1 | CH2Cl2 |

Note: Quantum yield and lifetime can be highly dependent on the solvent and the presence of oxygen.

Experimental Protocols

The characterization of the absorption and emission properties of this compound involves standard spectroscopic techniques. The following are detailed methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Record the absorption spectrum over a wavelength range of at least 250 nm to 600 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Photoluminescence Spectroscopy

Objective: To determine the emission spectrum, including the wavelength of maximum emission (λem), and the photoluminescence quantum yield (Φ).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects). For phosphorescence measurements, the solution should be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

-

Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., a photomultiplier tube or CCD).

-

Measurement:

-

Record the emission spectrum by exciting the sample at a wavelength corresponding to one of its absorption maxima. The emission is typically scanned over a range starting from just above the excitation wavelength to the near-infrared region.

-

To determine the quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or fac-Ir(ppy)3 in deoxygenated dichloromethane) is measured under the same experimental conditions.

-

-

Data Analysis: The emission spectrum will reveal the wavelength of maximum emission (λem). The quantum yield is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Photoluminescence Spectroscopy

Objective: To determine the excited-state lifetime (τ) of the phosphorescence.

Methodology:

-

Sample Preparation: Prepare a deoxygenated solution of this compound as described for photoluminescence spectroscopy.

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a pulsed laser with a fast detector (e.g., a streak camera or a gated CCD).

-

Measurement:

-

Excite the sample with a short pulse of light (typically from a laser or a light-emitting diode).

-

Record the decay of the phosphorescence intensity over time.

-

-

Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the lifetime (τ).

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the photophysical characterization of this compound.

Photophysical Processes (Jablonski Diagram)

Caption: Jablonski diagram illustrating the key photophysical processes in this compound.

An In-depth Technical Guide to the HOMO and LUMO Energy Levels of fac-Tris[2-(4-fluorophenyl)pyridine]iridium(III) (Ir(p-F-ppy)3)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the organometallic complex fac-tris[2-(4-fluorophenyl)pyridine]iridium(III), commonly known as Ir(p-F-ppy)3. A thorough understanding of these frontier molecular orbitals is critical as they dictate the photophysical and electrochemical properties of the complex, underpinning its applications in photocatalysis for organic synthesis, bioimaging, and photodynamic therapy. This document details the theoretical background of HOMO and LUMO levels, presents quantitative data, outlines rigorous experimental protocols for their determination, and explores the functional implications of these electronic properties in contexts relevant to drug discovery and development.

Introduction and Theoretical Background

Fac-tris[2-(4-fluorophenyl)pyridine]iridium(III) is a homoleptic, third-generation cyclometalated iridium(III) complex. Like its parent compound, Ir(ppy)3, it is a highly efficient phosphorescent emitter. The electronic properties of such complexes are governed by their frontier molecular orbitals: the HOMO and the LUMO.

-

Highest Occupied Molecular Orbital (HOMO): The highest energy level occupied by electrons in the ground state. For Ir(III) complexes like this compound, the HOMO is typically characterized by a significant contribution from both the iridium metal d-orbitals and the π-orbitals of the cyclometalated phenylpyridine ligands.[1] The energy of the HOMO level is directly related to the complex's oxidation potential; a higher HOMO energy corresponds to a more easily oxidized compound.

-

Lowest Unoccupied Molecular Orbital (LUMO): The lowest energy level devoid of electrons in the ground state. The LUMO in these complexes is predominantly centered on the π* anti-bonding orbitals of the pyridine (B92270) portion of the ligands.[1] The energy of the LUMO level correlates with the complex's reduction potential.

-

HOMO-LUMO Gap (E_g): The energy difference between the HOMO and LUMO is known as the band gap. This gap is the lowest energy required for electronic excitation.[2] Upon absorption of a photon with sufficient energy, an electron is promoted from the HOMO to the LUMO, a process often described as a metal-to-ligand charge transfer (MLCT).[1][3] The magnitude of this gap determines the color of light the complex absorbs and emits.

The introduction of electron-withdrawing fluorine atoms onto the phenyl ring, as in this compound, serves to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted Ir(ppy)3. This modification allows for fine-tuning of the complex's redox potentials and emission energy.

Quantitative Data: HOMO-LUMO Energy Levels

The precise HOMO and LUMO energy levels of this compound can be determined experimentally. While specific experimental values for this compound are not as widely reported as for its parent compound, the table below includes values for Ir(ppy)3 for comparison and context. The fluorination is expected to lower these energy levels.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (E_g) (eV) | Method |

| fac-Ir(ppy)3 | -5.1 to -5.5 | -2.4 to -2.9 | ~2.42 | Cyclic Voltammetry / UV-Vis[4] |

| fac-Ir(p-F-ppy)3 | Lower than Ir(ppy)3 | Lower than Ir(ppy)3 | Larger than Ir(ppy)3 | Theoretical / Expected |

Note: The exact values can vary slightly depending on the experimental conditions (solvent, electrolyte) and the specific calculation methods used.

Experimental Determination of Frontier Orbital Energies

The HOMO and LUMO energy levels are not observed directly but are inferred from electrochemical and spectroscopic measurements.

Cyclic voltammetry is a potent electrochemical technique used to probe the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.

Principle: The HOMO energy is calculated from the onset potential of the first oxidation event (Ir(III) → Ir(IV)), while the LUMO energy is calculated from the onset of the first reduction event. An internal standard, typically the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, is used to calibrate the potential scale. The energy level of the Fc/Fc⁺ couple is well-defined (commonly cited as -4.8 eV relative to the vacuum level).

The empirical formulas are:

-

E_HOMO (eV) = - [E_ox (onset) vs Fc/Fc⁺ + 4.8]

-

E_LUMO (eV) = - [E_red (onset) vs Fc/Fc⁺ + 4.8]

Experimental Protocol:

-

Solution Preparation: Prepare a ~0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., acetonitrile (B52724) or dichloromethane).[5] Dissolve the this compound sample to a concentration of ~1-5 mM.

-

Electrochemical Cell Setup: Assemble a standard three-electrode cell.[6]

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (B79036) (Ag/AgNO₃) electrode.[5]

-

Counter (Auxiliary) Electrode: Platinum wire.[5]

-

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Background Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any impurity peaks.

-

Sample Measurement: Add the this compound solution to the cell. Scan the potential, starting from the open-circuit potential towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction. Typical scan rates are 50-100 mV/s.[7]

-

Internal Standard Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record a new voltammogram.[7][8] Determine the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple, (E_pa + E_pc)/2.

-

Data Analysis:

-

Determine the onset oxidation and reduction potentials of this compound from its voltammogram. The onset is typically found by extrapolating the steep rise in current to the baseline.

-

Correct these potentials by referencing them to the measured Fc/Fc⁺ couple: E (vs Fc/Fc⁺) = E (vs Ag/AgCl) - E₁/₂ (Fc/Fc⁺ vs Ag/AgCl).

-

Calculate the HOMO and LUMO energies using the empirical formulas provided above.

-

UV-Vis spectroscopy is used to determine the optical band gap (E_g), which provides a good approximation of the HOMO-LUMO gap.

Principle: The absorption of a photon promotes an electron from the HOMO to the LUMO.[2] The lowest-energy electronic transition corresponds to the band gap. This is observed as the onset of the lowest energy (longest wavelength) absorption band in the UV-Vis spectrum.[9]

The relationship between the onset wavelength (λ_onset) and the optical band gap (E_g) is given by:

-

E_g (eV) = 1240 / λ_onset (nm)

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF). The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to correct for solvent absorption and scattering.

-

Sample Measurement: Fill a matched cuvette with the this compound solution and record the absorption spectrum over a relevant range (e.g., 250-600 nm). The spectrum will typically show intense π-π* transitions in the UV region and broader, less intense MLCT bands extending into the visible region.[3]

-

Data Analysis:

-

Identify the lowest energy absorption band (the one at the longest wavelength).

-

Determine the absorption onset wavelength (λ_onset) by finding the intersection of the tangent of the leading edge of this band with the baseline.

-

Calculate the optical band gap (E_g) using the formula above. This value can be used to cross-validate the gap calculated from CV data (E_HOMO - E_LUMO).

-

Relevance in Research and Drug Development

The electronic structure of this compound is central to its function as a photocatalyst and as a photosensitizer, both of which have significant implications for the synthesis and application of therapeutic agents.

Iridium(III) complexes are powerful visible-light photocatalysts that enable challenging organic transformations under mild conditions, which is invaluable for the synthesis of complex drug molecules.[10][11][12]

Mechanism: The process begins with the absorption of light, promoting the catalyst to a long-lived, photoexcited state (*Ir(III)). This excited state is both a stronger oxidant and a stronger reductant than the ground state. It can then engage in single-electron transfer (SET) with a substrate molecule.

-

Oxidative Quenching Cycle: The excited catalyst (*Ir(III)) is oxidized by an electron acceptor (A), forming an Ir(IV) species and the reduced acceptor (A⁻). The Ir(IV) complex then oxidizes a substrate (S) to generate a radical cation (S⁺•) and regenerate the ground state Ir(III) catalyst.

-

Reductive Quenching Cycle: The excited catalyst (*Ir(III)) is reduced by an electron donor (D), forming an Ir(II) species and the oxidized donor (D⁺). The Ir(II) complex then reduces a substrate to generate a radical anion and regenerate the ground state Ir(III) catalyst.

These radical intermediates can then participate in a variety of bond-forming reactions that are difficult to achieve through traditional thermal chemistry. The redox potentials, dictated by the HOMO/LUMO levels, determine which substrates the catalyst can interact with, making their precise tuning critical for reaction development.

The photophysical properties of iridium complexes make them promising candidates for theranostics—combining therapy and diagnostics.

-

Photodynamic Therapy: In PDT, a photosensitizer is administered and accumulates in tumor tissue.[13] Upon irradiation with a specific wavelength of light, the photosensitizer is excited to a triplet state. This excited state can then transfer its energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂), which induces cancer cell death.[14] The efficiency of this process depends on the energy of the triplet state, which is related to the HOMO-LUMO gap, and the long lifetime of the excited state.

-

Bioimaging: The strong phosphorescence of iridium complexes allows them to be used as probes in biological imaging.[13][15] They can be designed to target specific organelles, such as mitochondria, and their emission can be monitored by fluorescence microscopy to track their distribution before activating their therapeutic function with light.[15][16] The emission color is directly controlled by the HOMO-LUMO gap.

Conclusion

The HOMO and LUMO energy levels of this compound are fundamental electronic parameters that dictate its utility across diverse scientific fields. These frontier orbitals, which can be reliably characterized using a combination of cyclic voltammetry and UV-Vis spectroscopy, govern the complex's redox behavior, absorption and emission properties, and ultimately its performance as a photocatalyst and photosensitizer. For researchers in drug development, the ability to understand and experimentally determine these properties is crucial for designing novel synthetic pathways to complex molecules and for developing innovative light-based therapeutic and diagnostic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Ch13 - UV-Vis Spectroscopy [chem.ucalgary.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. static.igem.org [static.igem.org]

- 7. researchgate.net [researchgate.net]

- 8. utep.edu [utep.edu]

- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 10. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photodynamic Therapy of Hypoxic Tumors with Ir(Ⅲ) Complexes [manu56.magtech.com.cn]

- 15. Multifunctional AIE iridium (III) photosensitizer nanoparticles for two-photon-activated imaging and mitochondria targeting photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Ir(p-F-ppy)3 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of fac-Tris(2-(4-fluorophenyl)pyridinato-C2,N)iridium(III), commonly known as Ir(p-F-ppy)3. A thorough understanding of the solubility of this important photocatalyst is critical for its effective application in a wide range of chemical transformations, including those relevant to pharmaceutical and materials science research. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Solubility Data

The solubility of this compound has been experimentally determined in a variety of common organic solvents. The following table summarizes the maximum measured solubility, providing a valuable reference for reaction setup and solvent selection.

| Solvent | Molar Concentration (mol/L) | Solubility (ppm) |

| Acetone | 8.0 x 10⁻³ | 7.2 x 10³ |

| Acetonitrile | 9.2 x 10⁻⁴ | 8.3 x 10² |

| Dichloromethane | 4.2 x 10⁻³ | 2.3 x 10³ |

| N,N-Dimethylformamide | 5.6 x 10⁻² | 4.2 x 10⁴ |

| Dimethylsulfoxide | 1.4 x 10⁻² | 8.9 x 10³ |

| Ethyl Acetate | 1.1 x 10⁻³ | 8.7 x 10² |

| Methanol | 5.6 x 10⁻⁵ | 5.0 x 10¹ |

| Methyl-t-butyl ether | 7.3 x 10⁻⁵ | 7.0 x 10¹ |

| N-Methyl 2-pyrrolidinone | 2.0 x 10⁻¹ | 1.4 x 10⁵ |

| Tetrahydrofuran | 1.8 x 10⁻² | 1.4 x 10⁴ |

| Toluene | 2.8 x 10⁻⁴ | 2.3 x 10² |

| Water | - | <1 |

Data sourced from "Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts"[1][2][3].

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of organometallic compounds like this compound. These protocols are designed to ensure accurate and reproducible results.

General Procedure for Solvents with > 1 ppt (B1677978) Solubility

This method is suitable for determining the solubility of a photocatalyst in solvents where its solubility is greater than 1 part per thousand (ppt).

-

Sample Preparation: Weigh approximately 1.5 ± 0.1 mg of the photocatalyst into an 8 mL test tube.

-

Solvent Addition: Incrementally add the chosen solvent to the test tube.

-

Sonication and Centrifugation: After each addition of solvent, sonicate the mixture for an average of 4 minutes, followed by centrifugation for 2-4 minutes. The centrifugation time will vary depending on the solvent.[1]

-

Visual Inspection: After centrifugation, visually inspect the tube for any undissolved particulate matter.[1]

-

Iteration: If particulates are observed, add more solvent and repeat steps 3 and 4.

-

Homogeneity Confirmation: Once a visually homogeneous mixture is achieved, centrifuge the sample for an extended period of 60 minutes to ensure complete dissolution.[1]

General Procedure for Solvents with < 1 ppt Solubility

For solvents in which the photocatalyst is sparingly soluble (less than 1 ppt), a different approach is employed to avoid the use of large solvent volumes.

-

Stock Solution Preparation: Dissolve the photocatalyst in a solvent in which it is known to be highly soluble.

-

Serial Dilution: Perform a serial dilution of the stock solution to create standards of known concentrations (e.g., 1000, 100, 10, and 1 ppm).[1]

-

Sample Preparation: Add approximately 1 mg of the solid photocatalyst to a new test tube containing the solvent to be tested.

-

Sonication and Centrifugation: Sonicate and then centrifuge the heterogeneous mixture.[1]

-

Comparative Analysis: Compare the color intensity of the supernatant from the test sample to the standard solutions to estimate the solubility.[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: A flowchart of the general experimental procedure for determining compound solubility.

References

A Technical Guide to the Theoretical and Computational Exploration of Tris(2-(4-fluorophenyl)pyridinato)iridium(III) [Ir(p-F-ppy)3]

Audience: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the theoretical studies and Density Functional Theory (DFT) calculations of fac-tris(2-(4-fluorophenyl)pyridinato)iridium(III), commonly known as Ir(p-F-ppy)3. This iridium(III) complex is a significant organometallic compound, widely utilized as a phosphorescent emitter in Organic Light-Emitting Diodes (OLEDs) and as a potent photoredox catalyst in organic synthesis. Understanding its electronic structure and photophysical properties through computational modeling is paramount for the rational design of new materials and catalytic systems.

Electronic Structure and Photophysical Properties

The photophysical behavior of this compound is governed by its electronic structure, particularly the nature of its frontier molecular orbitals (FMOs) and excited states. Theoretical calculations, predominantly using DFT and its time-dependent extension (TD-DFT), have become indispensable tools for elucidating these properties.[1]

Ground State Electronic Structure

In its ground state, this compound possesses a d⁶ electronic configuration for the central iridium atom. DFT calculations on related cyclometalated iridium complexes suggest that the Highest Occupied Molecular Orbital (HOMO) is typically a hybrid of iridium d-orbitals and the π-orbitals of the phenyl ring of the cyclometalating ligand.[2][3] The Lowest Unoccupied Molecular Orbital (LUMO), conversely, is predominantly localized on the π* orbitals of the pyridine (B92270) portion of the ligand.[2][3] The introduction of the electron-withdrawing fluorine atom at the para-position of the phenyl ring is expected to stabilize the HOMO energy level compared to the unsubstituted Ir(ppy)3.

Excited States and Photoluminescence

Upon photoexcitation, an electron is promoted from the ground state to an excited singlet state. Due to the strong spin-orbit coupling induced by the heavy iridium atom, the complex undergoes rapid and efficient intersystem crossing (ISC) to a lower-energy triplet state.[2] The subsequent radiative decay from this triplet state back to the singlet ground state results in phosphorescence.

The lowest-lying excited states, responsible for the observed photoluminescence, are generally characterized as a mixture of Metal-to-Ligand Charge Transfer (MLCT) and ligand-centered (LC) π-π* transitions.[2][3] The emission from these triplet (T₁) states dictates the color and efficiency of the complex as an emitter. For this compound, this results in strong green phosphorescence.

Theoretical and Computational Methodologies

A standardized computational workflow is employed to investigate the properties of iridium complexes like this compound. This process involves ground state optimization followed by the calculation of excited-state properties.

References

A Technical Guide to the Excited State Lifetime of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the excited state dynamics of the phosphorescent iridium(III) complex, fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3. The excited state lifetime is a critical parameter that dictates the efficiency and applicability of such complexes in a wide range of fields, including organic light-emitting diodes (OLEDs), photoredox catalysis, and bio-imaging. This document outlines the photophysical properties, experimental determination of the excited state lifetime, and the underlying molecular processes.

Core Photophysical Data

The excited state lifetime of this compound is not consistently reported in publicly available literature. However, extensive data exists for its parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), and other fluorinated analogs. This data provides a strong basis for understanding the photophysical behavior of this compound. The introduction of electron-withdrawing fluorine atoms on the phenyl ring is known to influence the electronic properties of the complex, generally leading to a blue-shift in the emission spectrum and affecting the excited state lifetime.

The long-lived emission of these iridium complexes originates from a triplet metal-to-ligand charge transfer (³MLCT) state.[1] This state is populated through a highly efficient intersystem crossing (ISC) from the initially formed singlet excited state (¹MLCT), a process enhanced by the strong spin-orbit coupling of the heavy iridium atom.[2]

| Compound | Excited State Lifetime (τ) | Solvent / Matrix | Emission Max (λem) | Reference |

| Ir(ppy)3 | ~ 2 µs | DMF | ~ 518 nm | [2] |

| Ir(ppy)3 | 1.71 µs and 210 ns (bi-exponential) | THF | - | [3] |

| Ir(ppy)3 | Individual triplet sub-states: 116 µs, 6.4 µs, 200 ns | CH₂Cl₂ (cryogenic) | ~ 508 nm | [1] |

Experimental Protocol: Time-Resolved Photoluminescence Spectroscopy (TRPL)

The determination of the excited state lifetime of phosphorescent materials like this compound is primarily achieved through Time-Resolved Photoluminescence (TRPL) spectroscopy. This technique measures the decay of luminescence intensity over time following excitation by a short pulse of light.

Methodology

-

Sample Preparation:

-

The this compound complex is dissolved in a suitable, deaerated solvent (e.g., dichloromethane, THF, or acetonitrile) to a dilute concentration (typically 10⁻⁵ to 10⁻⁶ M) to avoid self-quenching and aggregation.

-

For solid-state measurements, a thin film of the complex is prepared, often by co-evaporation with a host material like 4,4'-N,N'-dicarbazole-biphenyl (CBP).

-

The sample is placed in a quartz cuvette or on a suitable substrate and mounted within the spectrometer.

-

-

Excitation:

-

A pulsed laser source (e.g., a picosecond or nanosecond pulsed diode laser or a mode-locked Ti:sapphire laser) is used for excitation.

-

The excitation wavelength is chosen to correspond to an absorption band of the complex, typically in the UV or blue region of the spectrum (e.g., 355 nm or ~400 nm).

-

-

Detection:

-

The emitted photons are collected, typically at a 90-degree angle to the excitation beam, to minimize scattered light.

-

The collected light is passed through a monochromator to select the desired emission wavelength.

-

A highly sensitive, fast-response photodetector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), is used to detect the emitted photons.

-

-

Data Acquisition:

-

The time difference between the laser pulse (start signal) and the arrival of the first photon at the detector (stop signal) is measured using a time-to-amplitude converter (TAC) and a multi-channel analyzer (MCA) in a technique called Time-Correlated Single Photon Counting (TCSPC).

-

This process is repeated for millions of excitation pulses to build up a histogram of photon arrival times versus time.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponential functions for multi-component decays) to extract the excited state lifetime(s) (τ). The decay of intensity I(t) over time t is described by the equation: I(t) = I₀ * exp(-t/τ) where I₀ is the initial intensity and τ is the lifetime.

-

Visualizations

Photophysical Processes in this compound

Caption: Simplified Jablonski diagram for this compound.

Experimental Workflow for TRPL

References

A Technical Guide to the Determination of Photoluminescence Quantum Yield for fac-tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III) (Ir(p-F-ppy)3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and experimental procedures for determining the photoluminescence quantum yield (PLQY) of the phosphorescent iridium(III) complex, Ir(p-F-ppy)3. A precise understanding of PLQY is critical for evaluating the efficiency of light emission, a key performance parameter for applications ranging from organic light-emitting diodes (OLEDs) and chemical sensors to photoredox catalysis in drug development.

While specific experimental values for this compound are not widely reported in foundational literature, this document details the established methodologies for its accurate measurement. The non-fluorinated parent compound, fac-Ir(ppy)3, is known for its exceptionally high quantum yield, often approaching 100% in deaerated solutions or solid-state matrices, making it a benchmark for green phosphorescent emitters.[1][2] The introduction of fluorine substituents, as in this compound, is a common strategy to tune the emission color and photophysical properties of the complex.[3]

Core Principles of Photoluminescence Quantum Yield

The photoluminescence quantum yield (Φ), sometimes referred to as PLQY, is a direct measure of a material's luminescence efficiency.[3] It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample.[4]

Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)

The overall PLQY is determined by the competition between radiative decay pathways (phosphorescence, in the case of iridium complexes) and non-radiative decay pathways (e.g., vibrational relaxation, thermal deactivation). A high PLQY indicates that the radiative process is highly efficient and dominant over non-radiative processes. Iridium(III) complexes are notable for their strong spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state, from which highly efficient phosphorescence can occur.[5]

Methodologies for PLQY Determination

Two primary methods are employed for measuring PLQY: the absolute method and the relative (or comparative) method.

Absolute PLQY Method

The absolute method provides a direct measurement of the quantum yield without the need for a reference standard.[1] The core piece of equipment is an integrating sphere, which is coated with a highly reflective, diffuse material to capture all photons emitted from the sample, regardless of direction.[3] The measurement involves two steps: first, the excitation beam is passed through the empty sphere (or a sphere with a blank solvent) to measure the integrated intensity of the source. Second, the sample is placed inside the sphere and irradiated, and the total intensity of the unabsorbed excitation light plus the sample's emission is measured.[3] The difference between these measurements allows for the direct calculation of absorbed and emitted photons.[1]

Relative PLQY Method

The relative method, often more accessible, determines the quantum yield of a sample by comparing its luminescence to that of a well-characterized standard with a known PLQY.[5] This method requires careful selection of a standard that has absorption and emission features close to the sample of interest. The absorbances of both the sample and standard solutions are kept low (typically < 0.1) to minimize reabsorption effects. By measuring the integrated emission intensities and absorbances of both the sample and the standard under identical experimental conditions, the quantum yield can be calculated using the following equation:

ΦS = ΦR × (IS / IR) × (AR / AS) × (ηS² / ηR²)

Where:

-

Φ is the quantum yield.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Subscripts S and R denote the sample and the reference standard, respectively.

Photophysical Data Comparison

The following table summarizes key photophysical data for the well-characterized parent compound fac-Ir(ppy)3 as a reference. The corresponding values for this compound are to be determined experimentally using the protocols outlined below.

| Compound Name | Abbreviation | Emission Max (λem) | Photoluminescence Quantum Yield (ΦP) | Lifetime (τ) | Solvent/Matrix |

| fac-tris(2-phenylpyridine)iridium(III) | fac-Ir(ppy)3 | ~513 nm | ~0.97 - 1.0 | ~1.6 µs | Deaerated Toluene / PMMA |